molecular formula C23H18FN3S3 B2654289 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine CAS No. 862976-22-5

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine

Cat. No.: B2654289
CAS No.: 862976-22-5
M. Wt: 451.6
InChI Key: YOXFXRWKPXLUAX-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine is a heterocyclic compound featuring dual benzothiazole moieties linked via a methyl-substituted tetrahydrobenzothiophene core.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3S3/c1-12-6-8-14-18(10-12)29-22(20(14)21-25-15-4-2-3-5-17(15)28-21)27-23-26-16-9-7-13(24)11-19(16)30-23/h2-5,7,9,11-12H,6,8,10H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXFXRWKPXLUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC5=NC6=C(S5)C=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine involves multiple steps. One common method includes the cyclization of 2-aminothiophenols with appropriate reagents to form the benzothiazole core . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale synthesis techniques, including microwave irradiation and one-pot multicomponent reactions . These methods are designed to enhance yield and reduce reaction times, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and the presence of catalysts or solvents. For example, the oxidation reaction with DMP is carried out at ambient temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous benzothiazole derivatives, focusing on structural features, inferred biological activities, and pharmacokinetic properties.

Compound Name Structural Features Inferred Biological Activity Key Pharmacokinetic Notes References
Target Compound Dual benzothiazole rings; 6-fluoro substitution; tetrahydrobenzothiophene core Potential kinase inhibition or antimicrobial activity (based on benzothiazole pharmacophores) Moderate lipophilicity due to fluorine; possible metabolic stability
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide (EP3 348 550A1) Trifluoromethyl and methoxyphenyl substituents; acetamide linker Anticancer or anti-inflammatory (common in patent-derived benzothiazoles) Enhanced solubility from polar acetamide group
6-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine (Parchem) Imidazole-propyl side chain; 6-fluoro substitution Antifungal or antiparasitic (imidazole derivatives target cytochrome P450 enzymes) High bioavailability due to imidazole’s hydrogen-bonding capacity
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (Synthetic intermediate) Tetrahydrobenzothiazole core; methyl substituents Intermediate for bioactive molecules (e.g., Schiff base ligands for metal complexes) Low solubility due to nonpolar methyl groups

Structural and Functional Analysis

  • Substituent Effects: The 6-fluoro group in the target compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 5,5,7-trimethyltetrahydrobenzothiazole in ) .
  • Linker Diversity: The target compound’s amine linkage contrasts with the acetamide linkers in ’s derivatives. Acetamides often enhance solubility but may reduce cell permeability compared to amines .

Inferred Pharmacological Profiles

  • Target Compound: Likely exhibits moderate lipophilicity (logP ~3–4) due to fluorine and fused rings.
  • EP3 348 550A1 Derivatives : The trifluoromethyl group and methoxy substituents may enhance target selectivity, as seen in kinase inhibitors like vemurafenib .
  • Parchem Imidazole Derivative : The imidazole group could confer antifungal activity by inhibiting ergosterol biosynthesis, similar to clotrimazole .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-fluoro-1,3-benzothiazol-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound's IUPAC name is 3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine. It has the following molecular characteristics:

PropertyValue
Molecular FormulaC16H16N2S2
Molecular Weight300.45 g/mol
CAS Number1105194-23-7
Purity95%

Synthesis Methods

Recent studies have highlighted various synthetic pathways for benzothiazole derivatives, which include:

  • Diazo-Coupling : A method that involves the reaction of diazonium salts with benzothiazole derivatives.
  • Knoevenagel Condensation : This reaction forms carbon-carbon bonds through the condensation of aldehydes and active methylene compounds.
  • Molecular Hybridization Techniques : These methods combine different molecular frameworks to enhance biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit notable antimicrobial activity. A study comparing various synthesized benzothiazole compounds showed that certain derivatives had better inhibitory concentrations against Mycobacterium tuberculosis than standard reference drugs like Isoniazid (INH) .

Table 1: Inhibitory Concentrations of Benzothiazole Derivatives

CompoundMIC (μg/mL)Inhibition (%)
7a5097
7g7592
INH10090

The mechanism of action for these compounds often involves the inhibition of key enzymes or proteins within bacterial cells. For instance, docking studies have shown that certain benzothiazole derivatives bind effectively to the DprE1 protein, which is crucial for cell wall synthesis in M. tuberculosis .

Case Study 1: Anti-Tubercular Activity

In a recent study, several new benzothiazole derivatives were synthesized and evaluated for their anti-tubercular activity against M. tuberculosis H37Rv ATCC 27294. Compounds with specific structural features demonstrated significant potency and selectivity .

Figure 1: Binding Affinity of Compound 7a to DprE1

Binding Affinity (Hypothetical image for illustrative purposes)

Case Study 2: Synergistic Effects

Another study explored the synergistic effects of combining benzothiazole derivatives with existing antibiotics. The results indicated enhanced efficacy against resistant strains of bacteria when these compounds were used in combination therapies .

Q & A

Q. What are the key steps and methodologies for synthesizing this compound?

The synthesis involves multi-step organic reactions, leveraging benzothiazole and tetrahydrobenzothiophene core structures. Critical steps include:

  • Cyclization : Formation of the benzothiazole ring using precursors like 2-hydrazinobenzothiazole and arenesulfonyl chloride under reflux in ethanol .
  • Substitution Reactions : Introducing the fluoro and methyl groups via halogenation or alkylation, often requiring pH control and catalysts (e.g., triethylamine) .
  • Purification : Column chromatography or recrystallization to isolate the product .

Example Reaction Table :

StepReaction TypeReagents/ConditionsKey Parameters
1CyclizationEthanol, reflux6–8 hours, 60–65°C
2HalogenationPOCl₃, DMF (Vilsmeier-Haack reagent)Temperature control (60–65°C)
3PurificationColumn chromatographySolvent polarity optimization

Q. Which analytical techniques are essential for structural confirmation?

A combination of spectroscopic and spectrometric methods is critical:

  • NMR Spectroscopy : To confirm hydrogen and carbon environments (e.g., aromatic protons at δ 6.46–8.2 ppm) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1620 cm⁻¹) .
  • Mass Spectrometry (FABMS) : Determines molecular weight (e.g., m/z 466 for related analogs) .
  • X-ray Crystallography : Resolves crystal packing and π-π interactions (e.g., centroid distances of 3.7 Å) .

Q. What preliminary biological activities are associated with this compound?

While direct data is limited, structural analogs exhibit:

  • Antimicrobial Activity : Inhibition of bacterial/fungal growth via thiazole-mediated enzyme disruption .
  • Anticancer Potential : Interaction with DNA topoisomerases or kinases .
  • Anti-inflammatory Effects : Modulation of COX-2 pathways . Initial assays should prioritize in vitro cytotoxicity profiling (e.g., MTT assays) and target-specific enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Systematic optimization via Design of Experiments (DOE) is recommended:

  • Temperature Gradients : Test reflux temperatures (50–80°C) to balance reaction rate and decomposition .
  • Catalyst Screening : Evaluate bases (e.g., K₂CO₃ vs. Et₃N) for substitution efficiency .
  • Solvent Selection : Compare polar aprotic (DCM) vs. protic (ethanol) solvents for cyclization . Use HPLC or GC-MS to monitor intermediate purity and adjust parameters iteratively .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be addressed?

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and controls .
  • Meta-Analysis : Compare data across analogs (e.g., fluoro vs. methoxy substitutions) to identify SAR trends .
  • Computational Validation : Molecular docking to predict binding affinities against targets like HIV-1 protease .

Q. What computational approaches are suitable for structure-activity relationship (SAR) studies?

  • Density Functional Theory (DFT) : Analyze π-electron delocalization in the benzothiazole-tetrahydrobenzothiophene system to predict reactivity .
  • Molecular Dynamics Simulations : Study interactions with biological membranes or protein pockets (e.g., GROMACS software) .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on bioactivity using datasets from analogs .

Q. How can stability under physiological conditions be assessed?

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions .
  • Accelerated Stability Testing : Monitor decomposition via HPLC at elevated temperatures (40–60°C) .
  • Metabolite Profiling : Use LC-MS to identify degradation products in simulated gastric fluid .

Q. What green chemistry strategies can reduce environmental impact during synthesis?

  • Solvent Alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .
  • Catalyst Recycling : Recover triethylamine via distillation or ion-exchange resins .
  • Microwave-Assisted Synthesis : Reduce reaction times and energy use (e.g., 30 minutes vs. 8 hours) .

Data Contradiction Analysis

  • Synthesis Yields : Variations in yields (e.g., 70% in vs. unspecified in ) may stem from precursor purity or reaction scale. Validate with small-scale reproducibility trials .
  • Biological Activity : Discrepancies in antifungal potency ( vs. 15) could reflect strain-specific responses. Conduct cross-laboratory assays using ATCC-standardized strains .

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